molecular formula C12H14INO2 B14762722 methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate CAS No. 1210-13-5

methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B14762722
CAS No.: 1210-13-5
M. Wt: 331.15 g/mol
InChI Key: FUMDWBGYZTWGQC-UHFFFAOYSA-N
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Description

Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound that features a naphthalene ring system substituted with an iodine atom and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the iodination of a tetrahydronaphthalene derivative followed by the introduction of a carbamate group. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The iodine atom and carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous.

Properties

CAS No.

1210-13-5

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C12H14INO2/c1-16-12(15)14-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-11H,6-7H2,1H3,(H,14,15)

InChI Key

FUMDWBGYZTWGQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1C(CCC2=CC=CC=C12)I

Origin of Product

United States

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